molecular formula C10H7N5O2 B1313959 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile CAS No. 65973-70-8

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile

Cat. No. B1313959
CAS RN: 65973-70-8
M. Wt: 229.19 g/mol
InChI Key: CKGBQLWPFNYZGS-UHFFFAOYSA-N
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Description

“5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . This compound is likely to be a derivative of imidazole, another five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide was achieved from 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride compounds .


Molecular Structure Analysis

The molecular structure of “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is likely to be similar to that of other pyrazole derivatives. Pyrazole is a five-membered heterocyclic moiety that contains two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” are not available, it’s worth noting that pyrazole derivatives are known to undergo a variety of chemical reactions. For example, acylation of the amino group of oxadiazoles with some acid chlorides yielded acylated compounds .

Scientific Research Applications

Antiviral Applications

  • Synthesis for Antiviral Evaluation : A study by Shamroukh et al. (2007) discusses the use of a related compound, 6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile, as a precursor for novel pyrazolopyranopyrimidine derivatives. Some of these derivatives were tested for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Structural Analysis and Synthesis

  • Molecular Structure Analysis : Al‐Azmi and Shalaby (2018) conducted a study on a structurally similar compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. They described a green, fast, and straightforward synthesis procedure and confirmed its structure through various spectroscopic studies (Al‐Azmi & Shalaby, 2018).

Antimicrobial Applications

  • Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a compound related to 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile, which displayed significant in vitro antimicrobial activity (Puthran et al., 2019).

Crystallography and Molecular Conformations

  • X-ray Studies for Molecular Conformations : Sharma et al. (2015) conducted X-ray studies on carbonitrile compounds with structures related to the chemical . They analyzed the crystal structures and noted significant deviations from planarity in the pyran rings, contributing to a better understanding of such molecules (Sharma et al., 2015).

Synthesis of Novel Compounds for Biological Applications

  • Synthesis of Bioactive Heterocycles : A study by El-ziaty et al. (2018) utilized a derivative of 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile as a building block for synthesizing various heterocycles with potential biological applications. These derivatives showed promising antimicrobial properties (El-ziaty et al., 2018).

Electronic Properties and Interaction Studies

  • Electronic Properties and Fullerene Interaction : A 2022 study explored the electronic properties of a fluoropyrazolecarbonitrile derivative and its interaction with fullerene molecules, highlighting the potential for new applications in material science (2022 Study).

Green Chemistry and Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis for Pharmacological Activities : Karati et al. (2022) developed a sustainable microwave-assisted scheme for synthesizing novel Schiff base compounds with potential pharmacological activities, demonstrating a green chemistry approach (Karati et al., 2022).

properties

IUPAC Name

5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGBQLWPFNYZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495909
Record name 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile

CAS RN

65973-70-8
Record name 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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